molecular formula C7H8N4 B12614653 6,8-Dimethyltetrazolo[1,5-a]pyridine CAS No. 918940-99-5

6,8-Dimethyltetrazolo[1,5-a]pyridine

Katalognummer: B12614653
CAS-Nummer: 918940-99-5
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: BGKOHQXBLDNJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring The presence of methyl groups at the 6 and 8 positions of the pyridine ring distinguishes this compound from other tetrazolo[1,5-a]pyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyltetrazolo[1,5-a]pyridine typically involves the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at a temperature of 150–160°C . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired tetrazolo[1,5-a]pyridine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include aromatic aldehydes, acetylacetone, and various nucleophiles. Reaction conditions typically involve moderate temperatures (150–160°C) and solvent-free environments .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition reactions can yield various substituted tetrazolo[1,5-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure may allow for interactions with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 6,8-Dimethyltetrazolo[1,5-a]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The tetrazole ring may play a crucial role in these interactions, potentially involving pathways related to nucleophilic addition and other chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dimethyltetrazolo[1,5-a]pyridine is unique due to the specific positioning of the methyl groups at the 6 and 8 positions of the pyridine ring

Eigenschaften

CAS-Nummer

918940-99-5

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

6,8-dimethyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)7-8-9-10-11(7)4-5/h3-4H,1-2H3

InChI-Schlüssel

BGKOHQXBLDNJFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN2C1=NN=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.